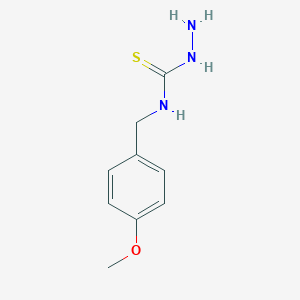

4-(4-Methoxybenzyl)-3-thiosemicarbazide

説明

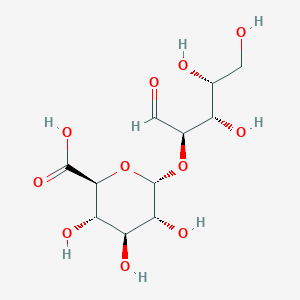

The compound "4-(4-Methoxybenzyl)-3-thiosemicarbazide" is a derivative of thiosemicarbazide, which is a versatile molecule used in the synthesis of various compounds with potential biological activities. Thiosemicarbazides are known for their ability to form complexes with metals and are often used as ligands in coordination chemistry. They are also precursors for the synthesis of heterocyclic compounds such as triazoles and thiadiazoles, which have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Synthesis Analysis

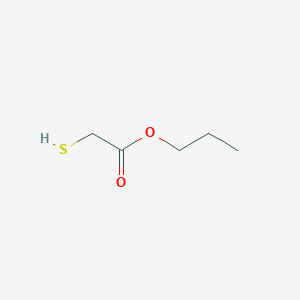

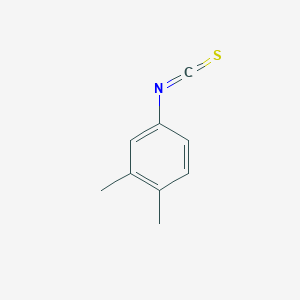

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate aniline with ammonia, carbon disulfide, and an alkylating agent such as sodium chloroacetate, followed by cyclization with various reagents to yield the desired heterocyclic compounds . For example, 2-Methoxy-5-methylphenyl thiosemicarbazide has been prepared using ethanol and hydrazine hydrate, followed by cyclization with aromatic carboxylic acids or substituted azlactones . Similarly, 4-[4-(2-Phenylethenyl) phenyl] thiosemicarbazide is prepared from the corresponding aniline and then condensed or cyclized to yield various products .

Molecular Structure Analysis

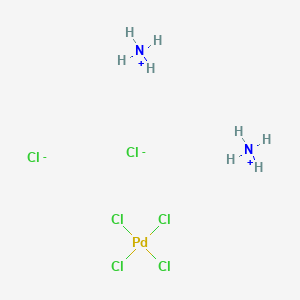

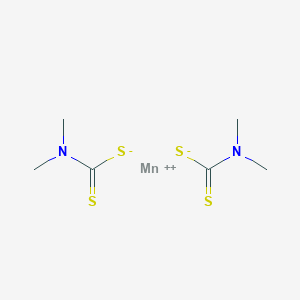

The molecular structure of thiosemicarbazide derivatives is characterized by the presence of a thiosemicarbazide moiety, which can act as a bidentate ligand, coordinating to metal centers through the nitrogen and sulfur atoms. The metal complexes formed with thiosemicarbazides often exhibit interesting structural features, such as distorted octahedral geometries around the metal center, as seen in manganese(II) and zinc(II) complexes . Density Functional Theory (DFT) calculations are commonly used to evaluate the bond lengths, angles, and other structural parameters of these complexes .

Chemical Reactions Analysis

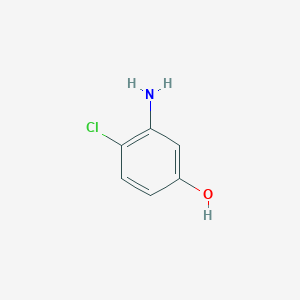

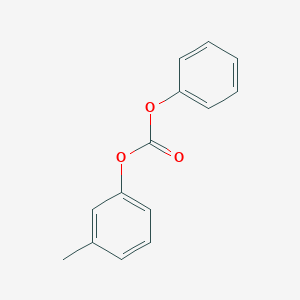

Thiosemicarbazide derivatives undergo various chemical reactions, including cyclization to form triazoles and thiadiazoles, which are of interest due to their biological activities . The reactivity of these compounds can be influenced by the substituents on the phenyl ring, as seen in the synthesis of 4-methoxybenzyland 3-chloro-4-methoxybenzyl-substituted triazoles and thiadiazoles . Additionally, the metal complexes of thiosemicarbazides can interact with DNA, which is relevant for their potential use as anticancer agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives and their metal complexes are characterized using various spectroscopic techniques such as IR, UV-Visible, NMR, and mass spectrometry . These compounds often exhibit thermal stability, which can be studied using thermogravimetric analyses . The magnetic susceptibility and magnetic moment measurements provide insights into the electronic structure and bonding of the metal complexes . The biological activities of these compounds, including antimicrobial, anticancer, and antioxidant properties, are typically evaluated in vitro against various microbes and cancer cell lines .

科学的研究の応用

Synthesis and Application in Enzyme Inhibition

4-(4-Methoxybenzyl)-3-thiosemicarbazide derivatives have been synthesized and utilized in scientific research primarily for their inhibitory effects on certain enzymes. These compounds have been shown to exhibit significant anti-lipase and anti-α-glucosidase activities. For instance, specific derivatives synthesized from this compound demonstrated remarkable inhibition against lipase and α-glucosidase, with low IC50 values indicating their potency. This suggests their potential application in managing conditions like obesity and diabetes where lipase and α-glucosidase play crucial roles (Bekircan, Ülker, & Menteşe, 2015).

Role in Antitumor and Anticancer Activities

Derivatives of this compound have also been investigated for their anticancer properties. Compounds synthesized from this chemical showed promising results in inhibiting the growth of cancer cells in vitro. The anticancer evaluation of these compounds against various cancer cell lines indicated their potential as therapeutic agents for cancer treatment. Notably, certain derivatives demonstrated significant cytotoxic activities against a wide range of cancer cell types, indicating their broad-spectrum anticancer potential (Kaldrikyan, Melik-Ohanjanyan, & Arsenyan, 2017).

Fluorescent Sensing and Biological Imaging

In addition to their enzymatic inhibition and anticancer activities, certain derivatives of this compound have been explored for their application in fluorescent sensing and biological imaging. A particular derivative was shown to act as a highly selective fluorescent sensor with an OFF-ON response mechanism. This derivative was successfully applied in bioimaging, demonstrating its practical value in biological systems. This suggests the potential use of these compounds in biomedical imaging and as tools in biological research (Guo et al., 2016).

作用機序

Target of Action

Compounds with similar structures have been found to target enzymes like camp-specific 3’,5’-cyclic phosphodiesterase 4a and 4d . These enzymes play a crucial role in cellular signal transduction.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to signal transduction, particularly those involving camp .

Pharmacokinetics

Similar compounds have been used as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .

Result of Action

Similar compounds have shown potential activities against cancer cells, nociceptive pain, and neurodegenerative disorders .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .

特性

IUPAC Name |

1-amino-3-[(4-methoxyphenyl)methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-13-8-4-2-7(3-5-8)6-11-9(14)12-10/h2-5H,6,10H2,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYHJXVBSQAYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351868 | |

| Record name | 4-(4-Methoxybenzyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16735-76-5 | |

| Record name | 4-(4-Methoxybenzyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-[(4-methoxyphenyl)methyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)